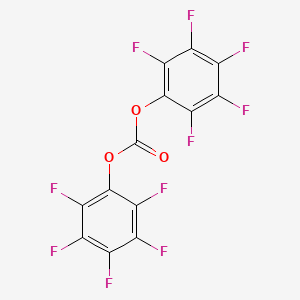

Bis(pentafluorophenyl) carbonate

Description

Significance as a Versatile Reagent in Contemporary Chemical Synthesis

Bis(pentafluorophenyl) carbonate (BPC) has emerged as a prominent and versatile reagent in modern chemical synthesis, valued for its unique combination of stability and reactivity. innospk.comchemimpex.com This white crystalline powder is particularly significant as a condensation and coupling agent, facilitating the construction of complex molecular architectures. innospk.comchemimpex.com Its utility is demonstrated in a wide array of chemical transformations, including the synthesis of azapeptides, which are crucial peptide analogs in pharmaceutical research. innospk.comsigmaaldrich.com

The importance of BPC extends to the field of polymer chemistry, where it is instrumental in the production of innovative materials. It serves as a key intermediate in the synthesis of cyclic carbonates, such as 6,6′-(ethane-1,2-diyl)bis(1,3,6-dioxazocan-2-one), which are precursors to non-isocyanate polyurethanes. innospk.comsigmaaldrich.com This application is particularly noteworthy as it contributes to the development of more environmentally sustainable alternatives to traditional polyurethane manufacturing processes. Furthermore, BPC is employed in the creation of coumarin-based aliphatic polycarbonates, underscoring its broad applicability in developing advanced polymers with unique properties. innospk.comsigmaaldrich.com The reagent's ability to act as a potent electrophile, a consequence of its highly fluorinated phenyl groups, allows for efficient and often mild reaction conditions, making it a cornerstone in both industrial and academic research settings. chemimpex.com

Historical Context and Evolution of its Utilization in Organic and Polymer Chemistry

While the precise date of the first synthesis of this compound is not prominently documented in readily available literature, its rise to prominence is a relatively recent development in the broader history of organic chemistry. Its evolution is intrinsically linked to the ongoing search for safer and more effective reagents to replace hazardous chemicals like phosgene (B1210022) and its derivatives. wikipedia.orgsigmaaldrich.com The development of fluorinated compounds, in general, has been a significant trend in the latter half of the 20th century, with researchers exploring the unique electronic properties that fluorine atoms impart to a molecule.

The utilization of BPC in organic synthesis has grown from niche applications to a more widespread acceptance as a reliable activating agent and carbonyl equivalent. sigmaaldrich.comevitachem.com Initially, its use was likely focused on specialized academic research exploring the reactivity of fluorinated compounds. However, its practical advantages, such as its solid state, high reactivity, and the formation of easily removable byproducts (pentafluorophenol), have led to its adoption in more complex synthetic strategies. google.com

In polymer chemistry, the evolution of BPC's use is a clear indicator of the shift towards advanced material synthesis. Its application in creating non-isocyanate polyurethanes and functionalized polycarbonates reflects the increasing demand for polymers with tailored properties and more sustainable life cycles. innospk.comchemimpex.comsigmaaldrich.com The ability to use BPC to create functionalized cyclic carbonate monomers has opened new avenues for producing polymers with enhanced thermal stability and chemical resistance, suitable for high-performance applications in electronics, coatings, and aerospace industries. chemimpex.comrsc.org

Conceptual Framework: this compound as a Phosgene Surrogate and Carbonyl Equivalent

Conceptually, this compound is widely recognized as a superior and safer alternative to phosgene, a highly toxic gas. wikipedia.orgevitachem.com Phosgene and its liquid substitute, diphosgene, as well as the solid triphosgene (B27547), have historically been used as sources of a carbonyl group for synthesizing carbonates, ureas, and isocyanates. wikipedia.orgwikipedia.org However, their extreme toxicity necessitates stringent safety precautions. BPC, being a stable, crystalline solid, offers a significant advantage in handling and safety without compromising the desired reactivity. wikipedia.org

BPC functions as a carbonyl equivalent , meaning it can introduce a carbonyl group (C=O) into a molecule through nucleophilic acyl substitution. sigmaaldrich.comevitachem.com The key to its effectiveness lies in the pentafluorophenyl groups (C₆F₅), which are excellent leaving groups. The strong electron-withdrawing nature of the fluorine atoms makes the carbonyl carbon of BPC highly electrophilic and thus susceptible to attack by nucleophiles such as alcohols and amines. chemimpex.com

The general mechanism involves the nucleophilic attack on the carbonyl carbon of BPC, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a pentafluorophenolate anion, which is subsequently protonated to form pentafluorophenol (B44920), a readily recoverable byproduct. evitachem.comgoogle.com This reactivity allows BPC to be used in a variety of coupling reactions, effectively acting as a "bridge" to link two molecules via a carbonyl group. Its role as a phosgene surrogate is particularly evident in the synthesis of carbonates and carbamates, where it provides the central carbonyl moiety. evitachem.comgoogle.com

Chemical Compound Properties

| Property | Value |

| Molecular Formula | C₁₃F₁₀O₃ |

| Molecular Weight | 394.12 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 47-50 °C |

| Boiling Point | ~250 °C |

| Flash Point | 110 °C |

| Density | 1.782 g/cm³ |

Applications of this compound

| Application Area | Specific Use |

| Organic Synthesis | Azapeptide synthesis |

| Synthesis of cyclic carbonates | |

| Coupling agent | |

| Polymer Chemistry | Non-isocyanate polyurethanes |

| Coumarin-based aliphatic polycarbonates | |

| Fluorinated polymers | |

| Pharmaceutical Development | Intermediate in drug synthesis |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(2,3,4,5,6-pentafluorophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13F10O3/c14-1-3(16)7(20)11(8(21)4(1)17)25-13(24)26-12-9(22)5(18)2(15)6(19)10(12)23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVVFSGCNWQFQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13F10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208184 | |

| Record name | Dipentafluorophenylcarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59483-84-0 | |

| Record name | Dipentafluorophenylcarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059483840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipentafluorophenylcarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(pentafluorophenyl) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bis Pentafluorophenyl Carbonate

Traditional Synthetic Pathways

The conventional synthesis of bis(pentafluorophenyl) carbonate has historically relied on the reaction of pentafluorophenol (B44920) with various carbonyl sources, often employing activated reagents to enhance reaction efficiency.

Reactions Involving Pentafluorophenol and Carbonyl Sources

The primary traditional method for synthesizing this compound involves the reaction of pentafluorophenol with a suitable carbonyl source. evitachem.com Phosgene (B1210022) (COCl₂) has been a common, albeit hazardous, carbonyl source for this transformation. evitachem.comwikipedia.org The reaction proceeds by the nucleophilic attack of the pentafluorophenolate anion on the carbonyl carbon of phosgene, leading to the formation of the desired carbonate and chloride byproducts.

Another carbonyl source that has been utilized is carbon tetrachloride. chemsrc.com This method provides an alternative to the direct use of phosgene.

Table 1: Traditional Carbonyl Sources for this compound Synthesis

| Carbonyl Source | Chemical Formula | Key Characteristics |

| Phosgene | COCl₂ | Highly reactive gas, effective but toxic. evitachem.comwikipedia.org |

| Carbon Tetrachloride | CCl₄ | Liquid alternative to gaseous phosgene. chemsrc.com |

Role of Activated Reagents in this compound Synthesis

To improve reaction rates and yields, activated reagents are often employed in the synthesis of this compound. These reagents facilitate the formation of the carbonate bond by increasing the electrophilicity of the carbonyl source or by activating the pentafluorophenol. evitachem.com For instance, the use of a base is crucial to deprotonate pentafluorophenol, generating the more nucleophilic pentafluorophenolate anion, which then readily reacts with the carbonyl source.

Furthermore, compounds like diphosgene and triphosgene (B27547) serve as safer, solid, or liquid alternatives to phosgene. sigmaaldrich.com While they are considered phosgene equivalents, their reactivity can differ, sometimes necessitating harsher reaction conditions. sigmaaldrich.com The selection of the activating reagent and the specific reaction conditions are critical in optimizing the synthesis. tcichemicals.com

Contemporary and Environmentally Conscious Synthetic Approaches

In response to the growing demand for greener chemical processes, recent research has focused on developing more sustainable methods for synthesizing and utilizing this compound.

One-Step Syntheses of Pentafluorophenyl-Functionalized Cyclic Carbonates from Precursors (e.g., Bis-MPA) Using this compound

A significant advancement in the application of this compound is its use in the one-step synthesis of functionalized cyclic carbonates. For example, 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) can be reacted directly with this compound in the presence of a catalyst like cesium fluoride (B91410) (CsF) to produce pentafluorophenyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate in a high-yielding, one-pot procedure. tcichemicals.comamazonaws.com This method is advantageous as it creates a versatile intermediate that can be further functionalized by reacting with various nucleophiles like alcohols and amines. nih.govrsc.org

Table 2: One-Step Synthesis of a Functionalized Cyclic Carbonate

| Precursor | Reagent | Catalyst | Product | Yield |

| 2,2-bis(hydroxymethyl)propionic acid | This compound | Cesium Fluoride | Pentafluorophenyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate | 75% |

Data sourced from a typical procedure described in the literature. tcichemicals.comamazonaws.com

This approach is not only efficient but also allows for the introduction of a wide array of functional groups, paving the way for the synthesis of novel biodegradable and biocompatible polymers. nih.gov

Strategies for Minimizing Byproduct Formation in this compound Production

A key aspect of environmentally conscious synthesis is the minimization of byproducts. In the synthesis of functionalized cyclic carbonates using this compound, a notable byproduct is pentafluorophenol. amazonaws.com Strategies to mitigate this include careful control of reaction stoichiometry and the use of a solid-supported catalyst that can be easily removed and potentially recycled.

In the production of this compound itself, moving away from hazardous reagents like phosgene is a primary goal. The development of synthetic routes that utilize less toxic and more easily handled carbonyl sources is an active area of research. Additionally, optimizing reaction conditions to favor the formation of the desired product over side reactions is crucial. For example, in the reaction of pentafluorophenol with a carbonyl source, precise temperature control and the choice of solvent can significantly impact the product distribution and minimize the formation of unwanted impurities. americanchemistry.com The use of flow chemistry is also being explored as a means to improve safety and control over these highly reactive processes.

Mechanistic Investigations of Bis Pentafluorophenyl Carbonate Reactivity

Fundamental Reaction Mechanisms

The reactivity of bis(pentafluorophenyl) carbonate is centered around the electrophilic nature of its carbonyl carbon, which is highly susceptible to attack by a wide range of nucleophiles. This reactivity is significantly enhanced by the strong electron-withdrawing effect of the pentafluorophenyl groups.

Nucleophilic Attack at the Carbonyl Carbon of this compound

The core reaction mechanism involving this compound begins with the nucleophilic attack at its carbonyl carbon. evitachem.com The carbonyl group (C=O) is inherently polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. The presence of two highly electronegative pentafluorophenyl groups intensifies this polarization significantly. These groups act as powerful electron sinks, withdrawing electron density from the carbonate's central carbonyl carbon.

This increased electrophilicity makes the carbonyl carbon a prime target for a diverse array of nucleophiles, such as amines and alcohols. evitachem.com The reaction is a nucleophilic acyl substitution, where the nucleophile adds to the carbonyl group, initiating the substitution process. evitachem.com The enhanced reactivity of BPC due to this electronic effect is substantial, with nucleophilic attack occurring at rates 100 to 1,000 times faster than those observed with its non-fluorinated counterparts like diphenyl carbonate. evitachem.com

Formation and Collapse of Intermediate Tetrahedral Species in Reactions Involving this compound

Following the initial nucleophilic attack on the electrophilic carbonyl carbon, the hybridization of the carbon atom changes from sp² to sp³, resulting in the formation of a transient tetrahedral intermediate. evitachem.com This species is a hallmark of nucleophilic acyl substitution reactions.

The general steps are as follows:

Formation: A nucleophile (Nu-H), such as an amine or an alcohol, attacks the carbonyl carbon of the this compound. The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, which acquires a negative charge. This results in a tetrahedral intermediate containing the nucleophile and the two pentafluorophenoxy groups attached to the central carbon.

Collapse: This tetrahedral intermediate is typically unstable and short-lived. It collapses by reforming the carbon-oxygen double bond. This process requires the expulsion of one of the substituents attached to the carbon. Given the options, the most stable leaving group will be eliminated.

This formation-collapse sequence is central to the function of BPC as an activating agent. The intermediate can either revert to the starting materials or proceed to form the products by expelling a leaving group. evitachem.com

Role of Pentafluorophenol (B44920) as a Leaving Group

The success of this compound as a reagent is critically dependent on the excellent leaving group ability of the pentafluorophenoxide anion, which is protonated to form pentafluorophenol. evitachem.com A good leaving group is one that can stabilize the negative charge it acquires upon departure.

The pentafluorophenoxide anion is an exceptionally stable leaving group for several reasons:

Inductive Effect: The five highly electronegative fluorine atoms on the phenyl ring strongly withdraw electron density through the sigma bonds. This inductive effect helps to disperse and stabilize the negative charge on the oxygen atom of the departing phenoxide.

Resonance Effect: The negative charge can also be delocalized into the aromatic ring through resonance, further contributing to its stability.

Because pentafluorophenol is a relatively strong acid (pKa ≈ 5.5), its conjugate base, the pentafluorophenoxide ion, is a weak base and therefore a very good leaving group. This stability facilitates the collapse of the tetrahedral intermediate, driving the reaction forward to form the desired product and releasing pentafluorophenol as a byproduct. evitachem.com Furthermore, the pentafluorophenol byproduct is a weak nucleophile itself, which prevents it from interfering with the ongoing reaction.

Kinetic and Thermodynamic Aspects of this compound-Mediated Reactions

The kinetics and thermodynamics of reactions involving this compound are largely governed by the factors discussed above: the high electrophilicity of the carbonyl carbon and the stability of the pentafluorophenoxide leaving group.

Kinetic Aspects: The rate of reactions mediated by BPC is significantly accelerated compared to analogous reagents. The primary factor influencing the reaction kinetics is the activation energy required for the initial nucleophilic attack. The strong electron-withdrawing nature of the pentafluorophenyl groups lowers this energy barrier by making the carbonyl carbon more electrophilic and thus more receptive to attack.

Research indicates a dramatic increase in reaction rates when using BPC.

| Carbonate Reagent | Relative Reaction Rate |

|---|---|

| Diphenyl Carbonate (Non-fluorinated analog) | 1 |

| This compound | 100 - 1,000 |

This substantial rate enhancement underscores the kinetic advantage of using BPC for acylation and related transformations. evitachem.com

Peptide Synthesis and Bioconjugation

The formation of the amide bond is the cornerstone of peptide chemistry. This compound has proven to be an invaluable tool in this field, facilitating efficient and clean coupling reactions.

This compound serves as a potent activating reagent for the carboxylic acid moiety of amino acids, converting them into highly reactive pentafluorophenyl (PFP) esters. google.com This activation is a critical step preceding the formation of a peptide bond with the amino group of another amino acid. uni-kiel.deucalgary.ca The pentafluorophenyl group is an excellent leaving group, which facilitates the nucleophilic attack by the amine. nih.gov The high reactivity of the PFP ester intermediate allows for rapid and efficient coupling reactions, often proceeding smoothly where other methods might falter. nih.gov This method is advantageous as it minimizes the need for additional coupling additives, which can complicate purification processes.

The general mechanism involves the reaction of a carboxylic acid with this compound to form a pentafluorophenyl ester intermediate, which then reacts with an amine to yield the corresponding amide.

| Reactant 1 | Reactant 2 | Reagent | Product | Advantage |

| Carboxylic Acid | Amine | This compound | Amide | Fewer additives, simplified purification |

| N-protected Amino Acid | Amino Acid Ester | This compound | Dipeptide | High reactivity, efficient coupling nih.gov |

The pre-formation of stable, isolable pentafluorophenyl esters of N-protected amino acids is a common strategy in solid-phase peptide synthesis (SPPS). nih.gov this compound provides a straightforward and efficient method for the synthesis of these active esters. nih.gov The reaction of an N-protected amino acid with this compound, typically in the presence of a mild base, yields the corresponding pentafluorophenyl ester in high purity. These activated monomers can then be used in stepwise peptide synthesis. nih.gov The use of pre-formed PFP esters offers the advantage of avoiding the direct exposure of the growing peptide chain to the activating reagent, thereby reducing the potential for side reactions. nih.gov

| N-Protected Amino Acid | Reagent | Product | Yield Range |

| N-Aloc-amino acids | Propargyl pentafluorophenyl carbonate (PocOPfp) | N-Aloc protected active amino esters | 60-87% nih.govresearchgate.net |

| Nα-9-fluorenylmethyloxycarbonyl protected amino acids | Pentafluorophenyl trifluoroacetate | Pentafluorophenyl esters of Nα-Fmoc-amino acids | Moderate to high researchgate.net |

A significant advancement in peptide synthesis is the development of one-pot procedures that combine the protection of the amino group and the activation of the carboxylic acid group of an amino acid. nih.govsci-hub.seresearchgate.net This is highly desirable as it streamlines the synthetic process. nih.govresearchgate.net Pentafluorophenyl carbonates, including this compound and its derivatives, are instrumental in this approach. nih.govsci-hub.se In this strategy, the pentafluorophenyl carbonate reacts with the amino acid to simultaneously form a carbamate (B1207046) protecting group on the nitrogen atom and a pentafluorophenyl ester at the carboxyl terminus. nih.govsci-hub.seresearchgate.net The efficiency of these one-pot reactions is influenced by the specific pentafluorophenyl carbonate used and the nature of the amino acid. nih.govresearchgate.net For instance, studies have shown that electron-deficient and sterically less demanding carbonates exhibit faster reaction rates, and amino acids with longer aliphatic side chains tend to provide better yields. nih.govresearchgate.net

Azapeptides are peptide analogs in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. nih.gov This modification can impart unique conformational properties and enhanced resistance to enzymatic degradation. The synthesis of azapeptides presents unique challenges, particularly in the formation of the semicarbazone linkage. This compound has been identified as a key reagent for activating the N-terminus of aza-amino acid precursors. sigmaaldrich.combiorxiv.org It is used to convert N'-substituted hydrazine (B178648) derivatives into reactive intermediates that can then be coupled with the amino group of the incoming amino acid or peptide chain. biorxiv.org This application underscores the versatility of this compound in constructing non-natural peptide backbones.

Oligonucleotide Synthesis and Nucleic Acid Chemistry

Beyond peptide chemistry, this compound has found important applications in the synthesis of oligonucleotides, the building blocks of DNA and RNA.

The H-phosphonate method is a well-established approach for the chemical synthesis of oligonucleotides. oup.comnih.govumich.edu A critical step in this method is the condensation of a nucleoside H-phosphonate monomer with the 5'-hydroxyl group of a support-bound nucleoside to form an internucleotide H-phosphonate diester linkage. oup.comnih.gov this compound has been successfully employed as a condensing agent in this process. oup.comnih.govumich.edu It is noted for its high reactivity, which is comparable to commonly used reagents like pivaloyl chloride. umich.edu An advantage of using this compound is its reduced reactivity towards the heterocyclic bases of the nucleosides and the 5'-hydroxyl group, which minimizes side reactions. umich.edu Furthermore, this compound is a non-hygroscopic and stable solid, making it convenient to handle and store. oup.comnih.gov The effectiveness of this reagent has been demonstrated in the solid-phase synthesis of oligonucleotides ranging from 10 to 50 bases in length. oup.comnih.gov

| Method | Condensing Agent | Key Features |

| H-Phosphonate Oligonucleotide Synthesis | This compound | High reactivity, low side reactions, stable, non-hygroscopic oup.comnih.govumich.edu |

Pivotal Roles of Bis Pentafluorophenyl Carbonate in Polymer Chemistry

Synthesis of Advanced Polymeric Materials

The reactivity of bis(pentafluorophenyl) carbonate makes it an excellent phosgene (B1210022) equivalent for the synthesis of various polymers. The pentafluorophenoxy group is a superb leaving group, enabling facile reactions with nucleophiles such as alcohols and amines.

Development of Fluorinated Polymers via this compound Methodologies

The incorporation of fluorine into polymer backbones is known to impart a range of desirable properties, including enhanced thermal stability, chemical resistance, and low surface energy. mdpi.com this compound provides a convenient route for the synthesis of fluorinated polymers, particularly fluorinated polycarbonates. mdpi.com

The general synthetic strategy involves the polycondensation of fluorinated diols with this compound. This method avoids the use of hazardous phosgene and often proceeds under milder conditions. The resulting fluorinated polycarbonates exhibit improved properties suitable for demanding applications. For instance, these polymers can be used in the development of high-performance coatings and advanced materials for the electronics industry. rsc.orgpaint.org

Key characteristics of fluoropolymers include:

High thermal stability

Excellent chemical inertness

Low coefficient of friction

Hydrophobicity and lipophobicity

Integration of this compound in High-Performance Polymer Synthesis for Coatings and Electronics

The unique properties of fluorinated polymers make them ideal for high-performance coatings. rsc.orgpaint.org These coatings can provide surfaces with exceptional durability, weather resistance, and protection against corrosion and chemical attack. rsc.orgpaint.org this compound is instrumental in creating the monomers and polymers used in these advanced coating formulations. By reacting PFPC with various diols, polymers with tailored properties for specific coating applications can be synthesized.

In the electronics sector, fluorinated polymers are valued for their low dielectric constant, high thermal stability, and chemical resistance. These properties are critical for applications such as insulators, dielectrics in capacitors, and protective coatings for electronic components. The use of this compound allows for the precise synthesis of fluorinated polymers that meet the stringent requirements of the electronics industry.

Non-Isocyanate Polyurethane (NIPU) Chemistry

Traditional polyurethane synthesis involves the use of highly toxic and moisture-sensitive isocyanates. mdpi.comdntb.gov.ua Growing environmental and safety concerns have driven the development of non-isocyanate polyurethane (NIPU) chemistry. mdpi.comdntb.gov.ua this compound is a key player in this field, enabling the synthesis of polyurethanes through isocyanate-free routes. fluoromart.com

This compound as a Key Intermediate for Cyclic Carbonate Production in NIPU Synthesis

The most common pathway to NIPUs involves the reaction of cyclic carbonates with amines. bohrium.comresearchgate.net this compound is highly effective in the synthesis of these crucial cyclic carbonate monomers. It reacts with diols or other suitable precursors under mild conditions to form cyclic carbonates in high yields. rsc.org This method provides an excellent alternative to multi-step procedures or the use of phosgene derivatives. rsc.org

A significant advantage of using PFPC is the one-pot nature of the reaction, where a precursor containing hydroxyl groups can be converted directly into a cyclic carbonate. For example, the reaction of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) with this compound in the presence of a catalyst like cesium fluoride (B91410) yields a functionalized cyclic carbonate. rsc.org

Catalyst-Free and Isocyanate-Free Polymerization Strategies Employing this compound Derivatives

A notable advancement in NIPU synthesis is the development of catalyst-free and isocyanate-free polymerization methods. This compound can be used to activate diols, forming activated dicarbonates. researchgate.netevitachem.com These activated monomers can then react with diamines in a catalyst-free polycondensation reaction to produce polyurethanes, even in aqueous media. researchgate.net This approach is not only more environmentally friendly but also simplifies the purification of the final polymer.

The reaction proceeds efficiently at room temperature, and the main byproduct, pentafluorophenol (B44920), can be recovered, adding to the sustainability of the process. researchgate.net This strategy has been successfully employed to synthesize a variety of polyurethanes with tailored properties by varying the diol and diamine monomers. researchgate.net

| Monomer 1 (Activated Diol) | Monomer 2 (Diamine) | Polymerization Conditions | Resulting Polymer |

| 1,6-Hexanediol-derived activated carbonate | JEFFAMINE® | Aqueous solution, Room Temperature | Polyurethane |

| Poly(ethylene glycol)-derived activated carbonate | JEFFAMINE® | Aqueous solution, Room Temperature | Polyurethane |

Data derived from research on catalyst-free polymerization in aqueous media. researchgate.net

Synthesis of Specific Cyclic Carbonates (e.g., 6,6′-(ethane-1,2-diyl)bis(1,3,6-dioxazocan-2-one))

This compound is utilized in the preparation of specific bis(cyclic carbonates) which are key intermediates for NIPU synthesis. One such example is 6,6′-(ethane-1,2-diyl)bis(1,3,6-dioxazocan-2-one). This compound can be synthesized from the corresponding diaminoalcohol precursor through a cyclization reaction with this compound. The high reactivity of PFPC allows for the efficient formation of the eight-membered dioxazocane rings.

Aliphatic Polycarbonate Synthesis

The synthesis of aliphatic polycarbonates often involves the ring-opening polymerization of cyclic carbonate monomers. The creation of these monomers, particularly those with functional pendant groups, is a critical step that dictates the properties of the final polymer. This compound has emerged as a valuable reagent in this context, facilitating the cyclization of diols to form the corresponding six-membered cyclic carbonates. This method is an alternative to the use of hazardous reagents like phosgene and often involves milder reaction conditions.

Preparation of Coumarin-Based Aliphatic Polycarbonates (e.g., 5-(4-methylumbelliferyloxycarbonyl)-5-methyl-1,3-dioxan-2-one (MUC)) Using this compound

The incorporation of photo-responsive moieties like coumarin (B35378) into aliphatic polycarbonate backbones is of significant interest for developing materials with tunable properties. One such target monomer is 5-(4-methylumbelliferyloxycarbonyl)-5-methyl-1,3-dioxan-2-one (MUC). The general strategy for synthesizing such functional cyclic carbonates involves the reaction of a corresponding 1,3-diol with a carbonyl source. This compound (BPC) serves as an efficient carbonylating agent for this transformation.

However, the synthesis of ester-linked coumarin functionalized monomers can be challenging. Research has indicated that these types of monomers can be susceptible to transesterification side-reactions during polymerization, which can affect the control over the final polymer structure. rsc.orgtandfonline.com For instance, studies on similar ester-linked coumarin monomers have shown that many common catalyst systems can induce these undesirable side reactions. One notable exception is the use of triflic acid as a catalyst, which has been shown to minimize transesterification. rsc.orgtandfonline.com

While detailed protocols for the direct synthesis of MUC using this compound are not extensively reported in publicly available literature, the general approach involves the reaction of the corresponding coumarin-functionalized diol with BPC in the presence of a base. A related coumarin-functionalized trimethylene carbonate monomer, 5-(4-methylumbelliferyloxymethyl)-5-methyl-1,3-dioxan-2-one (MUM), has been successfully synthesized and polymerized. tandfonline.com This suggests that with careful optimization of reaction conditions to mitigate side reactions, this compound can be a viable reagent for the preparation of a variety of coumarin-based cyclic carbonate monomers.

Post-Polymerization Modification Strategies

Post-polymerization modification is a powerful technique for introducing diverse functionalities into polymers that may not be compatible with the initial polymerization conditions. This compound plays a crucial role in enabling these strategies by facilitating the incorporation of highly reactive pentafluorophenyl ester groups into the polymer structure.

Engineering Functionality into Polymer Backbones via Pentafluorophenyl Activated Esters

Pentafluorophenyl (PFP) esters are highly efficient activated esters that can readily react with nucleophiles such as primary amines under mild conditions. This reactivity makes them ideal for post-polymerization modification. rsc.orgresearchgate.netresearchgate.net By first synthesizing a polymer containing pendant PFP ester groups, a versatile platform is created for the introduction of a wide array of functional moieties. rsc.orgresearchgate.net This approach allows for the creation of libraries of functional polymers from a single precursor polymer, simply by varying the amine used in the modification step. rsc.org The PFP esters exhibit good hydrolytic stability, allowing for modification reactions to be performed in a range of organic solvents. rsc.org This strategy has been successfully employed to create functional polymer brushes and other complex polymer architectures. rsc.orgresearchgate.net

Organocatalyzed Polymerization of Pentafluorophenyl Ester-Containing Diols and Subsequent Functionalization

A key strategy for incorporating PFP esters into polymer backbones is through the polymerization of monomers that already contain this reactive group. This compound can be used to synthesize diol monomers bearing a pendant PFP ester. For example, 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA) can be reacted with this compound to transform its carboxylic acid group into a pentafluorophenyl ester, yielding a functional diol. rsc.orgresearchgate.net

This PFP ester-containing diol can then be polymerized, for instance with a diisocyanate, using organocatalysts like triflic acid. rsc.orgresearchgate.net The PFP esters are generally stable under these polymerization conditions. The resulting polymer possesses a backbone with pendant PFP activated esters, which are then available for post-polymerization modification with various nucleophiles. This method provides a modular and efficient route to a wide range of functional polymers. rsc.org

Generation of Amide Sidechains in Polyurethanes Utilizing this compound Derivatives

A direct application of the above-mentioned strategy is the generation of amide sidechains in polyurethanes. A diol monomer containing a pentafluorophenyl ester, synthesized using this compound, can be polymerized with a diisocyanate to yield a polyurethane with activated ester sidechains. rsc.orgresearchgate.net

These precursor polyurethanes can then be reacted with a variety of primary amines to introduce amide functionalities. This post-polymerization amination is typically quantitative and proceeds under mild conditions. This approach provides a versatile and highly tunable method for producing functionalized polyurethanes with a wide range of amide sidechains, starting from a common polymeric intermediate. rsc.orgresearchgate.net

Catalytic Applications in Polymerization

While this compound is primarily recognized as a reagent for the synthesis of monomers and for activating carboxylic acids, its derivatives and the resulting pentafluorophenyl ester-containing monomers can be involved in various catalytic polymerization processes. The use of organocatalysts, for instance, is crucial for the polymerization of these functional monomers under mild conditions that preserve the reactive ester groups. rsc.orgd-nb.info

Furthermore, this compound has been noted for its utility in the preparation of cyclic carbonates, which are precursors for ring-opening polymerization. google.com The efficiency and selectivity of the subsequent polymerization are highly dependent on the choice of catalyst. Organocatalysis has emerged as a particularly attractive option for these systems as it can provide metal-free polymers suitable for biomedical applications. stanford.edu The development of new organocatalysts with high activity and selectivity for the ring-opening polymerization of functional cyclic carbonates, such as those that can be prepared using this compound, is an active area of research. stanford.edu

Co-Catalyst Role in Metallocene-Based Industrial Processes for Homogeneous Olefin Polymerization

Extensive investigation of scientific literature and chemical databases does not yield evidence of this compound being utilized as a co-catalyst in metallocene-based industrial processes for homogeneous olefin polymerization. Its primary applications in polymer chemistry are centered on its role as an activating agent for the synthesis of monomers, such as cyclic carbonates and activated diols for polyurethanes, rather than as a direct component in the catalytic systems for polyolefin production. rsc.orgamazonaws.comevitachem.com

Related Bis(pentafluorophenyl) Compounds in Olefin Polymerization Catalysis

While this compound is not employed as a co-catalyst, several structurally related bis(pentafluorophenyl) and tris(pentafluorophenyl) compounds, particularly boranes, are pivotal in the field of olefin polymerization catalysis. These compounds function as potent Lewis acids that act as activators for metallocene and other single-site catalysts.

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a preeminent activator for Group 4 metallocene complexes. nih.gov Its strong electrophilicity facilitates the abstraction of an alkyl group from the metallocene precatalyst, generating a cationic, coordinatively unsaturated metal center which is the active species for olefin polymerization. nih.govmdpi.com This activation process transforms the stable metallocene dialkyl precursor into a highly reactive catalyst capable of polymerizing olefins with high efficiency. The bulky nature of the pentafluorophenyl groups helps in creating a weakly coordinating anion, which is essential for maintaining the catalytic activity of the metallic cation. nih.gov

Another significant related compound is bis(pentafluorophenyl)borane, HB(C₆F₅)₂. This borane (B79455) is recognized for its high Lewis acidity and has been explored in various applications, including as a reagent for generating self-activating olefin polymerization catalysts. rsc.org The incorporation of the –B(C₆F₅)₂ group into catalyst structures is a key strategy in developing advanced catalytic systems. rsc.org

Research has also focused on creating more complex boranes to enhance catalytic performance. For example, bis(pentafluorophenyl)(2-perfluorobiphenylyl)borane has been synthesized and demonstrated to be an effective co-catalyst for single-site olefin polymerization, activating a range of Group 4 dimethyl complexes to yield highly active homogeneous Ziegler-Natta catalysts.

The efficacy of these borane-based activators is often compared in terms of the resulting polymer properties and catalyst activity. The choice of activator can significantly influence the molecular weight, molecular weight distribution, and stereoregularity of the polymer.

Below is a data table summarizing the impact of different activators on ethylene (B1197577) polymerization with a specific metallocene catalyst.

| Activator/Co-catalyst | Catalyst System | Polymerization Conditions | Activity (kg Polymer / (mol Cat·h)) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |

| Tris(pentafluorophenyl)borane | Cp₂ZrMe₂/B(C₆F₅)₃ | 80 °C, 10 atm Ethylene | 2,500 | 150,000 | 2.1 |

| Methylaluminoxane (MAO) | Cp₂ZrMe₂/MAO | 80 °C, 10 atm Ethylene | 5,000 | 120,000 | 2.5 |

Emerging Research Areas and Analytical Methodologies Pertaining to Bis Pentafluorophenyl Carbonate

Applications in Advanced Material Science Development

Bis(pentafluorophenyl) carbonate (BPC) is a versatile reagent that is increasingly utilized in the development of advanced materials with specialized properties. chemimpex.com Its primary role in this field is to introduce pentafluorophenyl groups into polymer structures or onto surfaces, which significantly alters the characteristics of the resulting materials. evitachem.com

Engineering Materials with Tuned Surface Energy and Durability Using this compound Chemistry

The incorporation of fluorine atoms into materials is a well-established strategy for creating surfaces with low energy, leading to properties such as water and oil repellency. This compound serves as an effective tool for this purpose. It is used in the production of fluorinated polymers and polycarbonates that exhibit superior chemical resistance, thermal stability, and durability. chemimpex.comevitachem.com These high-performance materials are particularly valuable for applications in demanding environments, such as the aerospace and electronics industries. chemimpex.comevitachem.com

Research findings indicate that BPC can be used to functionalize surfaces, such as silica (B1680970) and metal oxides, by creating carbonate linkages. evitachem.com This modification effectively creates low-energy surfaces suitable for applications like water-repellent coatings. evitachem.com In polymer chemistry, reacting BPC with other monomers incorporates the pentafluorophenyl groups directly into the polymer backbone. evitachem.com This enhances the thermal stability of fluorinated polycarbonates, with decomposition temperatures exceeding 300°C, and improves chemical resistance, making them ideal for protective coatings in aerospace applications. evitachem.com The unique properties imparted by the pentafluorophenyl groups make BPC a critical compound for researchers aiming to engineer materials with precisely controlled surface energy and enhanced longevity. chemimpex.com

Analytical Chemistry Techniques

In the field of analytical chemistry, the detection and quantification of specific molecules (analytes) within complex mixtures can be challenging. Derivatization is a common strategy to overcome these challenges, where an analyte is reacted with a reagent to form a new compound with properties more suitable for analysis. mdpi.com

Derivatization Agent for Improved Detection and Quantification of Analytes in Complex Mixtures

This compound acts as an effective derivatizing agent, facilitating more accurate and sensitive research outcomes by improving the detection and quantification of various analytes. chemimpex.com The pentafluorophenyl ester groups in BPC are highly reactive toward nucleophiles, such as the amine groups found in amino acids and peptides. acs.orgresearchgate.net This reactivity is harnessed to tag analytes, making them easier to detect and measure.

A key application is in the field of proteomics, where researchers analyze the entire protein content of a biological sample. A method has been described that uses pentafluorophenyl esters for the selective, stable-isotope labeling of the terminal amino groups of peptides. researchgate.net This "isotope tagging" allows for the accurate quantification of proteins in complex samples using tandem mass spectrometry. researchgate.net The highly fluorinated nature of the tag enhances ionization efficiency and provides a unique mass signature, distinguishing the derivatized analyte from other components in the mixture. nih.gov This approach improves the sensitivity of analytical methods like gas chromatography-mass spectrometry (GC-MS) due to the strong electron-capturing properties of the pentafluorophenyl group. nih.govresearchgate.net

Comparative Studies with Other Carbonylating Reagents

This compound is often considered a safer and more selective alternative to traditional carbonylating reagents like phosgene (B1210022) and its substitutes. evitachem.comkobe-u.ac.jp Its utility stems from a balanced profile of reactivity and selectivity that offers advantages in various synthetic applications. evitachem.com

Reactivity Profile of this compound Versus Phosgene and its Common Substitutes (Diphosgene, Triphosgene (B27547), CDI, DSC)

Phosgene is a highly reactive but extremely toxic gas, which has driven the development of safer, solid, or liquid substitutes. kobe-u.ac.jpsigmaaldrich.com The most common substitutes include diphosgene, triphosgene, 1,1'-carbonyldiimidazole (B1668759) (CDI), and N,N'-disuccinimidyl carbonate (DSC). sigmaaldrich.com While these substitutes are safer to handle, their reactivity can be significantly lower than that of phosgene. sigmaaldrich.com For instance, in pseudo-first-order reactions with methanol, phosgene is approximately 19 times more reactive than diphosgene and 170 times more reactive than triphosgene. sigmaaldrich.comnih.gov

Below is a comparative table of the physical properties and relative reactivity of phosgene and its common substitutes.

| Reagent | Abbreviation | Physical State | Melting Point (°C) | Boiling Point (°C) | Relative Reactivity (vs. Triphosgene) |

|---|---|---|---|---|---|

| Phosgene | - | Gas | -132 | 8 | 170 |

| Diphosgene | DP | Liquid | -57 | 128 | 19 |

| Triphosgene | TP / BTC | Solid | 80 | 208 | 1 |

| 1,1'-Carbonyldiimidazole | CDI | Solid | 120-124 | - | N/A |

| N,N'-Disuccinimidyl carbonate | DSC | Solid | 190 | - | N/A |

Evaluation of this compound in Terms of Reaction Efficiency and Selectivity

A significant advantage of this compound over phosgene and some of its substitutes is its superior selectivity. evitachem.com BPC demonstrates notable chemoselectivity, reacting preferentially with amines even in the presence of alcohols. evitachem.com This allows for sequential derivatization of molecules containing both amine and alcohol functional groups, a level of control that is difficult to achieve with the less discriminate reactivity of phosgene. evitachem.com This selectivity enhances reaction efficiency by minimizing the formation of unwanted byproducts, simplifying purification processes, and leading to higher yields of the desired product. The by-product of reactions with BPC is pentafluorophenol (B44920), which is less toxic and corrosive than the hydrogen chloride (HCl) generated from phosgene-based reactions. kobe-u.ac.jp This combination of high reactivity, enhanced selectivity, and safer handling solidifies BPC's role as a valuable and efficient reagent in modern organic synthesis. evitachem.com

Q & A

Q. What are the key synthetic applications of bis(pentafluorophenyl) carbonate in peptide chemistry?

this compound is widely used as a coupling reagent for synthesizing pentafluorophenyl (Pfp) esters of amino acids and peptides. Its high reactivity enables efficient formation of active esters, which are critical intermediates in peptide bond formation. For example, it facilitates the synthesis of N-propargyl amino acids and dipeptides with yields exceeding 85–95% under mild conditions . The electron-withdrawing pentafluorophenyl groups enhance the electrophilicity of the carbonyl, accelerating esterification while minimizing racemization.

Q. What safety precautions are necessary when handling this compound?

While specific safety data for this compound is limited, related pentafluorophenyl compounds (e.g., pentafluorophenol) are classified as harmful (H302+H312) upon ingestion or dermal exposure. Recommended precautions include:

- Use of PPE (gloves, lab coats, eye protection).

- Avoidance of inhalation via fume hoods or respirators.

- Immediate decontamination of spills with adsorbents like quartz sand .

- Compliance with institutional protocols for hazardous waste disposal.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

- NMR spectroscopy : To confirm molecular structure and detect impurities (e.g., unreacted pentafluorophenol).

- HPLC : For quantifying purity using reverse-phase columns.

- Melting point analysis : Compare observed values (e.g., 55–60°C for related pentafluorophenyl phosphines) with literature data .

- Mass spectrometry : To verify molecular weight (394.12 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How does this compound compare to other coupling reagents in peptide synthesis?

this compound offers advantages over traditional reagents like DCC or HOBt:

- Reduced side reactions : Minimal racemization due to milder reaction conditions.

- High yields : >90% efficiency in forming Pfp esters, as demonstrated in peptide couplings .

- Byproduct management : Non-toxic byproducts (e.g., CO₂) compared to urea derivatives from carbodiimide-based reagents. Comparative studies should include kinetic analyses (e.g., reaction half-lives) and scalability assessments.

Q. What strategies optimize the synthesis of functionalized cyclic carbonate monomers using this compound intermediates?

A two-step route is effective:

- Intermediate synthesis : React this compound with diols to form activated cyclic carbonates (e.g., MTC-PFPC).

- Polymerization : Use organocatalysts (e.g., TBD) for ring-opening polymerization, achieving controlled molecular weights (Đ < 1.2) . Key variables include solvent polarity (e.g., THF vs. DCM) and catalyst loading (typically 1–5 mol%).

Q. How can mechanistic studies elucidate the role of this compound in organocatalytic polymerizations?

Techniques include:

Q. What challenges arise in analyzing reaction intermediates when using this compound, and how can they be addressed?

Challenges:

- Transient intermediates : Rapid esterification requires real-time monitoring via TLC or FTIR.

- Fluorine interference : ¹⁹F NMR can distinguish Pfp groups from other fluorinated byproducts . Solutions: Use quenching agents (e.g., acetic acid) to stabilize intermediates for offline analysis.

Q. How does the electron-withdrawing nature of pentafluorophenyl groups influence this compound’s reactivity?

The strong electron-withdrawing effect of the pentafluorophenyl groups:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.